molecular formula C16H18F3N3O2S B2952007 N-ethyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921794-22-1

N-ethyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2952007
CAS No.: 921794-22-1
M. Wt: 373.39
InChI Key: FSQMOQNTSFDDLA-UHFFFAOYSA-N
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Description

N-ethyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic, small molecule investigational compound featuring an imidazole core, a (trifluoromethyl)benzyl)thio ether, and an N-ethyl acetamide side chain. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel antiviral agents . The imidazole ring is a privileged scaffold in pharmacology, known for its ability to interact with various biological targets . Its derivatives have demonstrated a broad spectrum of biological activities, with antiviral properties being a key area of investigation. Recent scientific reviews highlight that imidazole-based compounds have been studied for their efficacy against a range of viruses, including herpes simplex virus (HSV), influenza A virus (IAV), hepatitis viruses, and other emerging viral pathogens . The presence of the trifluoromethyl group is a common strategy in drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. This acetamide derivative is intended for research applications only, such as in vitro screening, mechanism of action studies, and as a building block for further chemical optimization. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to consult the product's safety data sheet prior to use.

Properties

IUPAC Name

N-ethyl-2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-2-20-14(24)8-22-13(9-23)7-21-15(22)25-10-11-4-3-5-12(6-11)16(17,18)19/h3-7,23H,2,8-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQMOQNTSFDDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological activities. The presence of trifluoromethyl and thioether groups enhances its lipophilicity and potentially its bioactivity.

Research indicates that compounds with imidazole structures often exhibit significant antiproliferative effects against cancer cell lines. The mechanism typically involves:

  • Inhibition of Cell Proliferation : Many imidazole derivatives have been shown to disrupt the cell cycle, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : The compound may also exhibit antibacterial and antifungal properties due to its ability to penetrate microbial membranes.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and related compounds:

Activity Target/Cell Line IC50 (μM) Reference
AntiproliferativeMDA-MB-231 (breast cancer)16.38
AntibacterialStaphylococcus aureus8
AntifungalCandida albicans64
CytotoxicityHCT116 (colon cancer)0.01

Case Studies

  • Antiproliferative Effects : A study demonstrated that imidazole derivatives, including those similar to this compound, exhibited significant antiproliferative activity against various cancer cell lines, notably MDA-MB-231 with an IC50 value of 16.38 μM. This suggests potential as a therapeutic agent in breast cancer treatment .
  • Antimicrobial Properties : In another investigation, derivatives showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating effective inhibition at concentrations lower than traditional antibiotics .
  • Cytotoxic Mechanisms : Research has indicated that the cytotoxic effects observed in imidazole derivatives could be attributed to their ability to induce apoptosis through mitochondrial pathways, disrupting membrane potentials and activating caspases .

Scientific Research Applications

N-ethyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide, also known as EVT-3089081, is a chemical compound with potential applications in scientific research. The molecular formula of this compound is C16H18F3N3O2S, and it has a molecular weight of 373.39.

Research Applications

While specific applications of this compound are not extensively detailed in the provided search results, the available information suggests potential uses in several areas:

  • Antitumor Agent Research: The compound is related to Nilotinib, an antitumor agent used in leukemia treatment. Nilotinib inhibits Bcr-Abl, c-Kit, and Fit-3 kinases, which are often involved in cancer development. Therefore, this compound might be investigated for its potential in cancer research or drug development related to kinase inhibition.
  • Bioinformatics Analysis: Imidazole derivatives, to which this compound belongs, can be used in systems biology, protein sequence annotation, and expression data analysis . Web-based platforms and bioinformatics tools are utilized in these analyses, suggesting a role for this compound in studies involving molecular interactions and biological pathways .

Related Compounds and Potential Insights

The search results also mention several related compounds that could provide insights into potential applications:

  • N'-Hydroxy-3,5-bis(trifluoromethyl)benzimidamide: This compound shares structural similarities and may have applications in pharmaceutical research .
  • Other Complex Molecules: Various complex molecules listed by BLD Pharm, such as substituted thiazoles and tetrahydropyran derivatives, indicate the potential for this compound in specialized chemical syntheses or biological studies .

Comparison with Similar Compounds

Hydroxymethyl vs. Methoxy Groups

  • Compound in : 2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide replaces the hydroxymethyl group with a methoxy substituent.
  • Compound in : A hydroxymethyl-substituted imidazole analog (CAS 921867-07-4) shares the hydroxymethyl group but differs in the acetamide substituent (isopropylamino vs. ethyl). The hydroxymethyl group could confer metabolic instability compared to methoxy, but it may also enable prodrug strategies .

Thioether Linkage Modifications

  • Compound 3 in : 2-((5-(4-fluorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide replaces the benzylthio group with a fluorophenyl-thio moiety.
  • Compound 9c in : Features a phenoxymethyl-triazole-thiazole system instead of a benzylthio group. Bulky substituents like triazole may sterically hinder target binding but improve selectivity .

Acetamide N-Substituents

  • Compound in : N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1226433-27-7) uses a methyl group instead of ethyl. Smaller N-alkyl groups (e.g., methyl) may reduce steric hindrance, enhancing binding to flat hydrophobic pockets, while ethyl groups balance lipophilicity and solubility .
  • Compound W1 in : 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide substitutes the acetamide with a dinitrophenyl group.

Trifluoromethyl Positioning

  • Compound in : The trifluoromethyl group is at the ortho position on the phenyl ring, whereas the target compound has it at the meta position. Meta substitution may reduce steric clashes compared to ortho, improving binding to aromatic residues in enzyme active sites .

Structural and Functional Comparison Table

Compound Name / Identifier Key Structural Features Molecular Weight Notable Properties/Inferences References
Target Compound: this compound 5-hydroxymethyl, 3-(trifluoromethyl)benzylthio, N-ethyl acetamide ~430 (estimated) Potential balance of solubility (hydroxymethyl) and lipophilicity (trifluoromethyl, ethyl). N/A
: 2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 5-methoxy, 3-(trifluoromethyl)phenyl acetamide 395.3 Enhanced lipophilicity due to methoxy; possible improved metabolic stability.
: CAS 921867-07-4 5-hydroxymethyl, 2-(trifluoromethyl)phenyl, isopropylamino acetamide 430.4 Ortho-trifluoromethyl may reduce binding efficiency compared to meta.
: CAS 1226433-27-7 N-methyl, p-tolyl, 3-(trifluoromethyl)phenyl 405.4 Methyl group reduces steric hindrance; p-tolyl may enhance π-π stacking.
: Compound 3 4-fluorophenyl-thio, thiazol-2-yl acetamide 413.4 Fluorine enhances stability; thiazole may introduce heterocyclic interactions.

Key Research Findings and Implications

Hydroxymethyl vs. Methoxy : Hydroxymethyl groups (target compound) likely improve aqueous solubility compared to methoxy analogs, critical for oral bioavailability. However, they may increase susceptibility to oxidative metabolism .

N-Substituent Effects : Ethyl groups (target) offer moderate lipophilicity, balancing cell permeability and solubility better than smaller (methyl) or bulkier (isopropyl) groups .

Thioether Linkages : Benzylthio groups (target) may provide stronger hydrophobic interactions compared to phenylthio or triazole-linked systems, as seen in and .

Limitations and Contradictions

  • Biological Data: No direct activity data are provided for the target compound. Inferences rely on structurally related analogs with documented antimicrobial or anticancer properties .
  • Contradictory Substituent Effects : While trifluoromethyl groups generally enhance lipophilicity and metabolic stability, their positional isomers (ortho vs. meta) may unpredictably affect binding, necessitating empirical validation .

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